molecular formula C17H21N3O2S B2535755 (2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421441-63-5

(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2535755
CAS RN: 1421441-63-5
M. Wt: 331.43
InChI Key: DKCZBYGMMZIOPA-UHFFFAOYSA-N
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Description

(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Heterocyclic compounds, particularly those containing oxadiazole rings, are of significant interest in scientific research due to their diverse biological activities. For example, a study by Rajni Swamy et al. (2013) discusses the isomorphous structures involving thiophenyl methanone and their extensive disorder, highlighting the challenges in automatic isomorphism detection during data mining procedures. This research provides insights into the structural complexities and analytical challenges associated with such compounds (Swamy et al., 2013).

Antimicrobial and Antimycobacterial Activity

Compounds derived from pyridine and oxadiazole have been explored for their antimicrobial properties. For instance, a study on the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives reveals the potential of these compounds in addressing microbial infections. The research outlines the synthesis process and the bioactivity screening, providing a foundation for further exploration in antimicrobial drug development (R.V.Sidhaye et al., 2011).

Drug-likeness and Pharmacological Properties

The exploration of drug-likeness and in vitro microbial investigation of heterocyclic compounds, such as those involving oxadiazole, is crucial in drug discovery. A study by Pandya et al. (2019) synthesizes a library of compounds and evaluates their ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities. The findings suggest the potential of these compounds as antimycobacterial agents, emphasizing their significance in pharmaceutical research (Pandya et al., 2019).

Molecular Docking and Anticancer Activity

The synthesis and molecular docking studies of novel compounds, such as those containing oxazole and pyrazoline, play a pivotal role in anticancer research. A study by Katariya et al. (2021) presents the synthesis of such compounds and their evaluation against cancer cell lines, offering insights into their potential use as anticancer agents. The research underscores the importance of molecular docking in understanding the interaction between these compounds and biological targets (Katariya et al., 2021).

properties

IUPAC Name

[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-18-15(22-19-12)13-6-4-10-20(13)16(21)17(8-2-3-9-17)14-7-5-11-23-14/h5,7,11,13H,2-4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCZBYGMMZIOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.